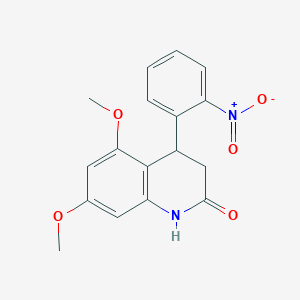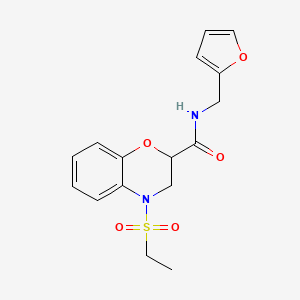
2-(3,4-dihydroquinolin-1(2H)-yl)-1-(10H-phenothiazin-10-yl)ethanone
Descripción general
Descripción
2-(3,4-dihydroquinolin-1(2H)-yl)-1-(10H-phenothiazin-10-yl)ethanone is a useful research compound. Its molecular formula is C23H20N2OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound 10-(3,4-dihydro-1(2H)-quinolinylacetyl)-10H-phenothiazine is 372.12963444 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Phenothiazine derivatives have been synthesized and evaluated for their antibacterial properties. One study detailed the synthesis of phenothiazine-3-sulfonate derivatives, demonstrating significant antibacterial activity against a variety of pathogens. This suggests potential applications in developing new antibacterial agents (M. Vasudha, G. Rao, A. Reddy, V. Baru, 2016).
Photochemotherapy Applications
Another research avenue explores phenothiazines for possible use in photochemotherapy. Oxidative amination of 10H-phenothiazine led to the synthesis of 3,7-bis(arylamino)phenothiazin-5-ium salts. These derivatives were analyzed for their singlet oxygen yields, a critical factor in the effectiveness of photochemotherapy, indicating their potential in treating certain diseases with light-based therapies (M. Wainwright, Nicola J. Grice, Lynnette E.C. Pye, 1999).
Material Science and OLED Applications
Phenothiazine derivatives are also being explored in material science, particularly in organic light-emitting diodes (OLEDs). A study focused on quinoline-based emitters, including phenothiazine derivatives, for their aggregation-induced delayed fluorescence (AIDF) properties. This work highlights the potential of such compounds in enhancing the efficiency and performance of OLED devices (Liang Zhang, Yin‐Feng Wang, Meng Li, Q. Gao, Chuan-feng Chen, 2020).
Anticancer Activity
Research into the anticancer properties of phenothiazine derivatives has shown promising results. Specific compounds synthesized from phenothiazine have been evaluated against various cancer cell lines, indicating their potential as anticancer agents. This opens a pathway to developing new therapeutic agents for cancer treatment (A. H. Ahmed, A. Ebead, H. Afifi, A. Abdel-Rahman, 2018).
Synthesis and Structural Analysis
The synthesis and structural analysis of phenothiazine derivatives remain a critical area of research, offering insights into their chemical properties and potential applications across various fields. Studies focusing on the synthesis, characterization, and application potential of these compounds contribute to our understanding of their versatility and applicability in scientific research (Daniel Swoboda, J. Nycz, N. Karaush-Karmazin, et al., 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(16-24-15-7-9-17-8-1-2-10-18(17)24)25-19-11-3-5-13-21(19)27-22-14-6-4-12-20(22)25/h1-6,8,10-14H,7,9,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZNRKLXGDNVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4595230.png)
![N-(3,4-dimethylphenyl)-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4595232.png)
![N-ISOBUTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4595237.png)
![methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4595253.png)
![methyl (9Z)-9-{[5-(4-bromophenyl)furan-2-yl]methylidene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4595256.png)

![4,4'-{(9-oxo-9H-fluorene-2,7-diyl)bis[sulfonyl(methylimino)]}dibutanoic acid](/img/structure/B4595265.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4595267.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4595279.png)


![N-[(allylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4595299.png)
![ethyl 2-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4595318.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4595320.png)
